molecular formula C18H16FNO3SD4 B602708 Prasugrel-d4 Metabolite R-138727 CAS No. 1217222-86-0

Prasugrel-d4 Metabolite R-138727

Cat. No.: B602708
CAS No.: 1217222-86-0
M. Wt: 353.45
InChI Key:
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Description

Prasugrel-d4 Metabolite R-138727 is an isotope labelled derivative of Prasugrel Metabolite . It is a platelet inhibitor and can be used to prevent the formation of blood clots . It is also known as a P2Y12 receptor inhibitor .


Synthesis Analysis

Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic formation of R-138727 from prasugrel was found to be stereoselective, where 84% of R-138727 was present as RS and RR, the two most pharmacologically potent isomers, whereas the SR and SS enantiomers accounted for about 16% .


Molecular Structure Analysis

The molecular formula of this compound is C18H16FNO3SD4 . Its molecular weight is 353.45 . The chemical formula of the active metabolite of prasugrel is C18H20FNO3S .


Physical and Chemical Properties Analysis

The average weight of this compound is 349.42 and its monoisotopic weight is 349.114792406 . The chemical formula is C18H20FNO3S .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics of Prasugrel

A study examined the pharmacokinetics and pharmacodynamics of prasugrel's active metabolite, R-138727. It was observed that prasugrel inhibited platelet aggregation rapidly after administration, with a prolonged duration of action. However, the concentration of R-138727 decreased rapidly, possibly due to the slow dissociation rate from its target receptor in platelets. This study indicates prasugrel's potential for individualized treatment in various clinical situations (Kim et al., 2022).

Prasugrel's Active Metabolite in Acute Ischaemic Stroke

Another significant finding comes from a study on the effects of R-138727 on cerebral blood flow and infarction in a non-human primate model of acute ischaemic stroke. The active metabolite of prasugrel significantly increased total patency rate of the middle cerebral artery and reduced ischemic infarction volumes and neurological deficits. This supports the utility of P2Y12 inhibition during early-onset of such conditions to limit the progression and degree of cerebral ischemia and infarction (Sugidachi et al., 2016).

Analysis of Prasugrel Active Metabolite in Human Plasma

A study developed a sensitive, simple, and rapid method for quantifying the prasugrel metabolite R-138727 in human plasma. This LC-MS/MS method is valuable for bioequivalence and pharmacokinetic studies, highlighting its importance in scientific research applications (Kakarla et al., 2016).

Thiol Compounds in Chronic Kidney Disease Patients

In a study evaluating the exposure to thiol compounds, including R-138727, in chronic kidney disease (CKD) patients, it was found that changes in exposure to these compounds under CKD conditions can probably be predicted, except for compounds like R-138727 with a complicated mechanism of metabolite generation (Takubo et al., 2020).

Human Intestinal RKIP Catalyzing Prasugrel

A study identified Raf-1 kinase inhibitor protein (RKIP) in the human intestine as capable of hydrolyzing prasugrel to its thiolactone metabolite. This discovery of RKIP's involvement in drug metabolism, specifically in prasugrel bioactivation, offers new insights into the enzymatic processes involved in drug metabolism and potential implications for personalized medicine (Kazui et al., 2016).

Mechanism of Action

Target of Action

The primary target of Prasugrel-d4 Metabolite R-138727 is the human P2Y12 receptor . This receptor plays a crucial role in platelet aggregation , which is a key process in the formation of blood clots. The P2Y12 receptor is a G-protein coupled receptor that is activated by adenosine diphosphate (ADP), leading to platelet activation and aggregation .

Mode of Action

R-138727, the active metabolite of Prasugrel, interacts with the human P2Y12 receptor, specifically with cysteine 97 and cysteine 175 . These two cysteine residues are likely to form a disulfide bridge in native receptors . The interaction of R-138727 with these cysteine residues is irreversible, leading to potent inhibition of receptor function . This prevents the activation of the GPIIb/IIIa receptor complex, resulting in the inhibition of ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of R-138727 affects the biochemical pathway involving the P2Y12 receptor and ADP. By inhibiting the P2Y12 receptor, R-138727 prevents the activation of the GPIIb/IIIa receptor complex by ADP . This leads to a decrease in platelet activation and aggregation, which are key steps in the formation of blood clots .

Pharmacokinetics

Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This transformation involves rapid deesterification to an intermediate metabolite, followed by cytochrome P450 (P450)-mediated formation of R-138727 . The major contributors to R-138727 formation are CYP3A4 and CYP2B6 . The metabolite appears quickly in plasma, with a median Tmax of 0.5 hours .

Result of Action

The result of R-138727’s action is a potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in ADP-mediated platelet activation and aggregation . As a result, the formation of blood clots is prevented, reducing the risk of thrombotic cardiovascular events .

Action Environment

The action of R-138727 can be influenced by various environmental factors. For example, the presence of other blood cells, calcium, and aspirin can influence the inhibition of ADP-stimulated thrombo-inflammatory markers of platelet activation . Additionally, the enzymatic activity of CYP3A4 and CYP2B6, which are involved in the formation of R-138727, can be affected by various factors such as genetic polymorphisms, drug interactions, and liver disease .

Safety and Hazards

The safety data sheet for Prasugrel Metabolite R-138727 suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and avoiding exposure . In case of contact, it is recommended to wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

Prasugrel-d4 Metabolite R-138727 is known for its potent antiplatelet activity. It interacts with the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation . The interaction with the P2Y12 receptor is irreversible, as this compound forms a covalent bond with cysteine residues at positions 97 and 175 of the receptor . This covalent binding prevents the receptor from activating the G-protein signaling pathway, thereby inhibiting platelet aggregation.

Cellular Effects

This compound exerts significant effects on platelets, the primary cells involved in blood clotting. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation . This inhibition affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The blockade of the P2Y12 receptor disrupts the downstream signaling cascade, leading to reduced platelet activation and aggregation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the P2Y12 receptor on platelets. The metabolite forms a covalent bond with cysteine residues at positions 97 and 175 of the receptor . This covalent binding is irreversible and prevents the receptor from activating the G-protein signaling pathway. As a result, the downstream signaling cascade is inhibited, leading to reduced platelet activation and aggregation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. The metabolite maintains its inhibitory activity on the P2Y12 receptor, preventing platelet aggregation . Long-term studies have shown that the metabolite remains effective in inhibiting platelet activation and aggregation, with no significant degradation or loss of activity over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the metabolite effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, there may be an increased risk of bleeding and other toxic effects. It is essential to determine the optimal dosage to achieve the desired antiplatelet effect while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2B6 . The metabolite is then further processed by esterases to form the active metabolite, which exerts its antiplatelet effects. The involvement of these enzymes and cofactors is crucial for the bioactivation and subsequent activity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and transported to target tissues, including platelets . The metabolite interacts with transporters and binding proteins that facilitate its distribution and accumulation in specific cellular compartments. This targeted distribution is essential for its antiplatelet activity.

Subcellular Localization

The subcellular localization of this compound is primarily within platelets, where it exerts its inhibitory effects on the P2Y12 receptor . The metabolite’s activity is directed to specific compartments within the platelets, ensuring its effective inhibition of platelet aggregation. Post-translational modifications and targeting signals may play a role in directing the metabolite to its site of action within the cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Prasugrel-d4 Metabolite R-138727 involves the conversion of Prasugrel-d4 to its active metabolite R-138727 through a series of chemical reactions.", "Starting Materials": ["Prasugrel-d4", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate", "Sodium sulfate", "Magnesium sulfate", "Acetonitrile"], "Reaction": ["1. Prasugrel-d4 is reduced to its active metabolite R-138727 using sodium borohydride as the reducing agent in methanol.", "2. The reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate.", "3. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.", "4. The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.", "5. The purified product is characterized by NMR spectroscopy and mass spectrometry.", "6. The yield of Prasugrel-d4 Metabolite R-138727 is calculated and reported."] }

CAS No.

1217222-86-0

Molecular Formula

C18H16FNO3SD4

Molecular Weight

353.45

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

204204-73-9 (unlabelled)

Synonyms

Prasugrel metabolite M3 D4

tag

Prasugrel Impurities

Origin of Product

United States

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